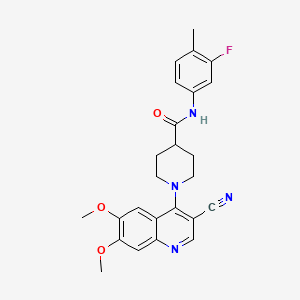
1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(3-fluoro-4-methylphenyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(3-fluoro-4-methylphenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C25H25FN4O3 and its molecular weight is 448.498. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(3-fluoro-4-methylphenyl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C26H28N4O4
- Molecular Weight : 460.534 g/mol
- IUPAC Name : this compound
The presence of the cyano group and dimethoxy substitutions on the quinoline ring are significant for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various cellular processes. Preliminary studies suggest that it may modulate protein kinase activity, influencing pathways related to cell proliferation and apoptosis. The exact mechanisms are still under investigation but may involve:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Signal Transduction Pathway Modulation : It potentially alters signaling pathways that regulate cell survival and death.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, quinoline derivatives have been evaluated for their anti-proliferative effects on various cancer cell lines:
| Compound Type | Cancer Cell Lines Tested | IC50 Values (µM) | Mechanism |
|---|---|---|---|
| Quinoline Derivatives | HeLa, MCF7, A549 | 0.014 - 5.87 | Inhibition of cell cycle progression |
| Related Compounds | Various | Varies | Induction of apoptosis |
Studies have shown that quinoline derivatives can inhibit sirtuins, which are involved in cancer progression and metabolism .
Antimicrobial Activity
In addition to anticancer properties, this compound has shown potential antimicrobial activity. Research has indicated that certain quinoline derivatives possess antibacterial and antifungal properties, making them candidates for further development as therapeutic agents against infections .
Case Studies
- In Vitro Studies : A study evaluated the effects of various quinoline derivatives on cancer cell lines, demonstrating that compounds with similar structures to this compound significantly inhibited tumor growth .
- Animal Models : In vivo studies using zebrafish embryos indicated that certain derivatives exhibited growth inhibition in cancer models while also assessing toxicity levels .
Eigenschaften
IUPAC Name |
1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(3-fluoro-4-methylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN4O3/c1-15-4-5-18(10-20(15)26)29-25(31)16-6-8-30(9-7-16)24-17(13-27)14-28-21-12-23(33-3)22(32-2)11-19(21)24/h4-5,10-12,14,16H,6-9H2,1-3H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSNANUXSCAKEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C3=C(C=NC4=CC(=C(C=C43)OC)OC)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














